

2-Methyloxan-4-one: A Synthetic Compound with Potential Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyloxan-4-one

Cat. No.: B170226

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

Core Summary

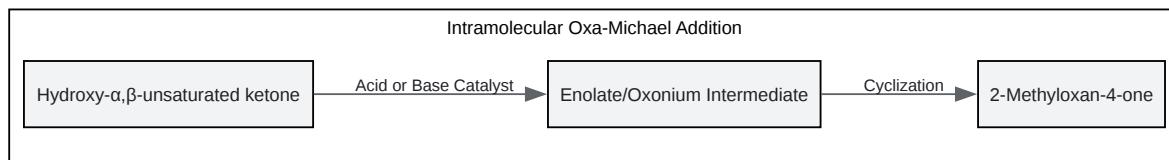
2-Methyloxan-4-one, a heterocyclic ketone, is exclusively recognized as a synthetic compound, with no current evidence of its occurrence as a natural product. Its significance in the scientific community primarily stems from its role as a chiral building block in the synthesis of complex molecules, most notably as a key intermediate for the development of pharmaceutical candidates. This guide provides an in-depth overview of its synthesis, spectroscopic characterization, and a summary of its reported biological activities, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₂	
Molecular Weight	114.14 g/mol	
CAS Number	1193-20-0	
Appearance	Colorless to Yellow Liquid	
¹ H NMR (CDCl ₃)	Chemical Shift (δ) ppm	
1.25 (d, 3H)		
2.20-2.40 (m, 2H)		
2.50-2.70 (m, 2H)		
3.60-3.80 (m, 1H)		
4.10-4.30 (m, 1H)		
¹³ C NMR (CDCl ₃)	Chemical Shift (δ) ppm	
21.0		
38.0		
45.0		
68.0		
75.0		
208.0		
Mass Spectrum (m/z)	114 (M ⁺), 99, 85, 71, 57, 43	
Infrared (IR) ν (cm ⁻¹)	~2970 (C-H), ~1715 (C=O), ~1100 (C-O)	

Synthetic Methodologies

The synthesis of **2-Methyloxan-4-one**, particularly its enantiomerically pure form (S)-2-Methyltetrahydropyran-4-one, is of significant interest for pharmaceutical applications. Two


primary synthetic strategies have been reported: intramolecular oxa-Michael addition and palladium-catalyzed oxidative cyclization.

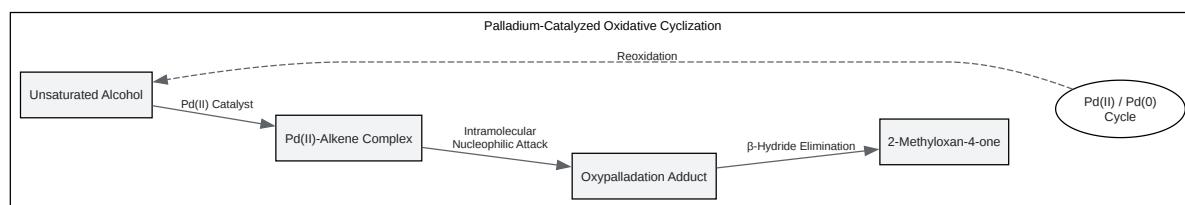
Intramolecular Oxa-Michael Addition

This approach involves the cyclization of a hydroxy-functionalized α,β -unsaturated ketone. The reaction is typically catalyzed by an acid or a base.

Experimental Protocol:

- Starting Material: A suitable (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-one.
- Catalyst: Brønsted acids such as trifluoromethanesulfonic acid (triflic acid) have been shown to be more efficient than Lewis acids.^[1]
- Reaction Conditions: The reaction can be performed under solvent-free conditions and accelerated by microwave irradiation.^[1] A typical procedure involves mixing the substrate with a catalytic amount of triflic acid and subjecting the mixture to microwave irradiation for a short period.
- Work-up: The reaction mixture is typically purified by column chromatography on silica gel.

[Click to download full resolution via product page](#)


Fig. 1: Intramolecular Oxa-Michael Addition Pathway.

Palladium-Catalyzed Oxidative Cyclization

This method utilizes a palladium(II) catalyst to effect the cyclization of an unsaturated alcohol. This transformation is a powerful tool for the construction of oxygen-containing heterocycles.^[2] ^[3]

Experimental Protocol:

- Starting Material: A suitable unsaturated alcohol, such as a derivative of 1-alken-4-ol.
- Catalyst System: A palladium(II) salt, such as $\text{PdCl}_2(\text{CH}_3\text{CN})_2$ or $\text{Pd}(\text{TFA})_2$, is used as the catalyst.^{[4][5]} A co-oxidant, such as benzoquinone or molecular oxygen, is required to regenerate the active Pd(II) species.^{[3][4]}
- Reaction Conditions: The reaction is typically carried out in a nonpolar solvent like toluene at elevated temperatures.^[3]
- Work-up: The reaction mixture is filtered, and the product is purified by chromatography.

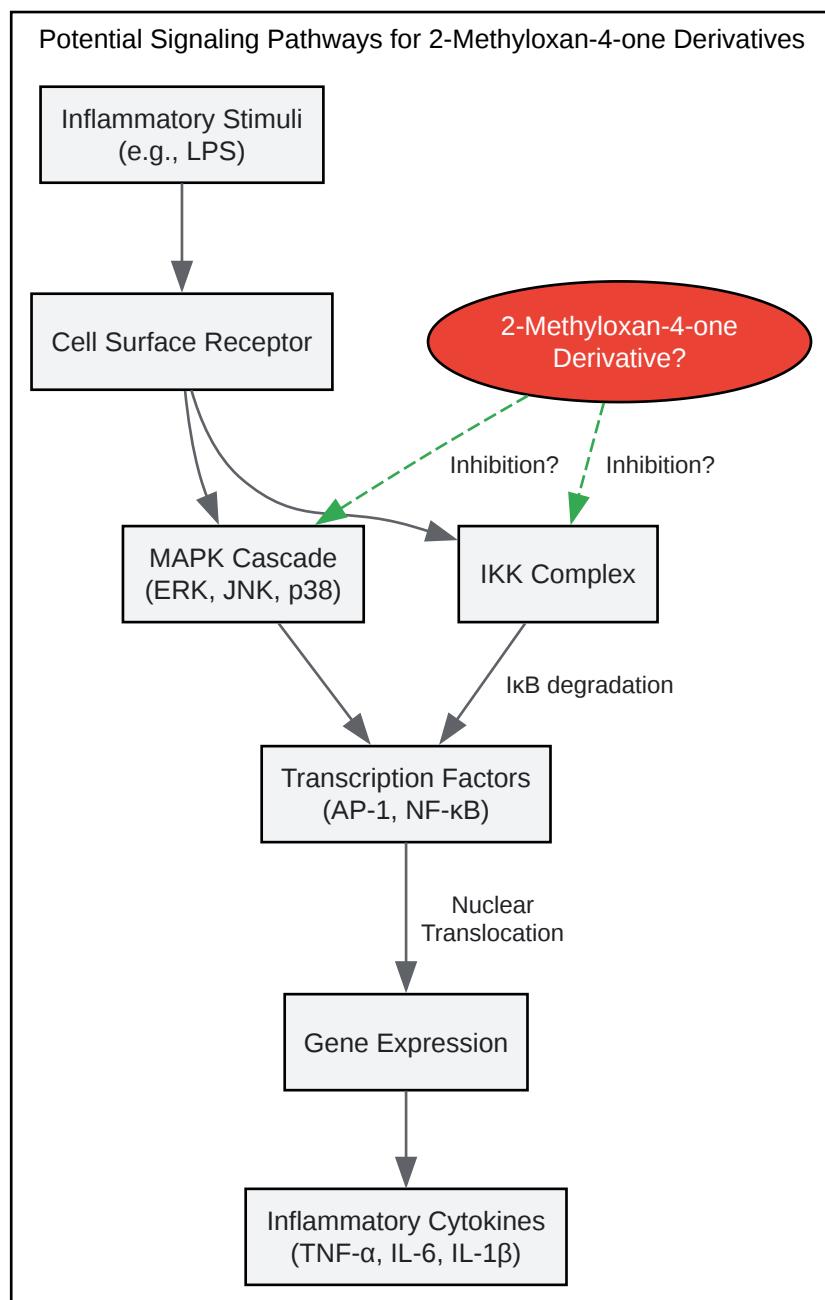
[Click to download full resolution via product page](#)

Fig. 2: Palladium-Catalyzed Oxidative Cyclization Pathway.

Biological Activity

While **2-Methyloxan-4-one** itself has not been extensively studied for its biological activities, its derivatives and structurally related compounds have shown interesting pharmacological properties. The primary interest in this compound lies in its use as a precursor for more complex, biologically active molecules.

Potential Therapeutic Areas


Derivatives of **2-Methyloxan-4-one**, specifically those incorporating the tetrahydropyran-4-one moiety, have been investigated in the context of:

- Anti-inflammatory Agents: Chalcone derivatives, which can be synthesized from precursors related to **2-Methyloxan-4-one**, have shown antioxidant, anti-inflammatory, and analgesic properties.[6]
- Antitumor Agents: Quinazoline derivatives, which can incorporate heterocyclic fragments, have been evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent activity.[7]
- Modulation of Cytokine Production: Certain flavonoids, structurally distinct but also heterocyclic, have been shown to modulate the production of inflammatory cytokines like TNF- α , IL-6, and IL-1 β by affecting signaling pathways such as NF- κ B and MAPK.[8] While no direct evidence links **2-Methyloxan-4-one** to these pathways, its structural features suggest that its derivatives could potentially interact with these key inflammatory signaling cascades.

Signaling Pathways of Interest for Future Research:

Based on the activities of related compounds, future investigations into the biological effects of **2-Methyloxan-4-one** derivatives could focus on the following signaling pathways:

- NF- κ B Signaling Pathway: A central regulator of inflammation and immune responses.
- MAPK Signaling Pathway: Involved in cellular processes such as proliferation, differentiation, and apoptosis.

[Click to download full resolution via product page](#)

Fig. 3: Hypothetical Modulation of Inflammatory Signaling Pathways.

Conclusion

2-Methyloxan-4-one is a valuable synthetic intermediate, particularly in the creation of chiral molecules for pharmaceutical research. While direct evidence of its biological activity is limited, the pharmacological relevance of its derivatives and structurally similar compounds suggests

that it is a promising scaffold for the development of new therapeutic agents. Further research is warranted to explore the biological effects of novel **2-Methyloxan-4-one** derivatives and to elucidate their mechanisms of action, particularly in the context of inflammatory and proliferative diseases. This guide provides a foundational understanding for researchers to build upon in their exploration of this versatile synthetic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Cyclizations in a Nonpolar Solvent Using Molecular Oxygen and Studies on the Stereochemistry of Oxypalladation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lib.ysu.am [lib.ysu.am]
- 5. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
- 6. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2-Methyloxan-4-one: A Synthetic Compound with Potential Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b170226#2-methyloxan-4-one-as-a-natural-product-or-synthetic-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com